molecular formula C16H11Cl4NO2 B3036113 3-(3,4-dichlorophenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime CAS No. 338976-50-4

3-(3,4-dichlorophenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime

Cat. No. B3036113
CAS RN: 338976-50-4
M. Wt: 391.1 g/mol
InChI Key: CODJAOSOGBUUOM-AERZKKPOSA-N
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Description

The compound is a complex organic molecule that contains two dichlorophenyl groups and an oxime group. Dichlorophenyl groups are aromatic rings with two chlorine substitutions, and oximes are compounds with the general formula R1R2C=NOH, where R1 and R2 can be a variety of groups .


Molecular Structure Analysis

The molecular structure would likely show the dichlorophenyl groups attached to a central carbon atom, which is also double-bonded to an oxygen atom and single-bonded to a nitrogen atom. The nitrogen atom would then be bonded to a dichlorobenzyl group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing chlorine atoms on the phenyl rings, as well as the polar C=NOH group. It could potentially undergo reactions at these sites .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the polar oxime group and the aromatic dichlorophenyl groups could impact its solubility, boiling point, melting point, and other properties .

Scientific Research Applications

Synthesis and Characterization

  • Novel Synthesis Routes : 2-Arylhydrazono-3-oxopropanals react with hydroxylamine hydrochloride to yield corresponding oximes. These can be further cyclized into isoxazoles or converted into 2-arylhydrazono-3-oxonitriles, showing a novel synthesis route for compounds like 3-(3,4-dichlorophenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime (Abdel-Khalik, Agamy, & Elnagdi, 2000).

  • Characterization of Novel Oxime Ethers : A series of novel oxime ethers, including structures similar to 3-(3,4-dichlorophenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime, have been synthesized and characterized using spectroscopic methods, highlighting the potential for diverse applications in chemistry (Erdogan, 2016).

Biochemical Applications

  • Antibacterial Activity : Oxime ester derivatives, similar in structure to the compound , have shown significant antibacterial activity against a variety of bacteria, suggesting potential applications in developing new antibacterial agents (Liu, Song, Hailiang, & Zuo, 2008).

  • Enzyme Inhibition : Certain cyanoximes, related structurally to 3-(3,4-dichlorophenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime, have been found to inhibit carbonyl reductase, an enzyme involved in resistance to anticancer treatments. This highlights potential applications in cancer research and treatment (Amankrah et al., 2021).

Chemical Properties and Reactions

  • Base-Catalysed Reactions : Studies on O-aryl oximes, which are structurally related to 3-(3,4-dichlorophenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime, have provided insights into their kinetics and reaction mechanisms in various solvents, enhancing understanding of base-catalysed aromatic nucleophilic substitution reactions (Jain, Gupta, & Kumar, 1990).

  • Beckmann Rearrangement : Cyclopropenone oximes, similar to the compound , show interesting properties under Beckmann rearrangement conditions, offering potential applications in organic synthesis (Yoshida, Yoshida, Totani, Ogata, & Matsumoto, 1990).

Future Directions

The future directions for research on this compound would depend on its intended use. It could potentially be studied for various applications, such as in the development of pharmaceuticals or materials, based on its structure .

properties

IUPAC Name

(3E)-1-(3,4-dichlorophenyl)-3-[(2,4-dichlorophenyl)methoxyimino]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl4NO2/c17-12-3-1-11(14(19)8-12)9-23-21-6-5-16(22)10-2-4-13(18)15(20)7-10/h1-4,6-8H,5,9H2/b21-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CODJAOSOGBUUOM-AERZKKPOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CC=NOCC2=C(C=C(C=C2)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C(=O)C/C=N/OCC2=C(C=C(C=C2)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dichlorophenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3,4-dichlorophenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime
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3-(3,4-dichlorophenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime
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3-(3,4-dichlorophenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime
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3-(3,4-dichlorophenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime

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